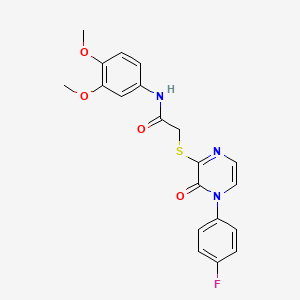

![molecular formula C13H11Cl2NO3S2 B2896387 3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide CAS No. 251097-55-9](/img/structure/B2896387.png)

3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide is a chemical compound . It is also known as 3-[(2,6-dichlorophenyl)methanesulfonyl]-N-methylthiophene-2-carboxamide . The molecular formula of this compound is C13H11Cl2NO3S2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide, such as its melting point, boiling point, density, and molecular weight, are not explicitly mentioned in the search results .Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research into sulfonamide compounds, including those similar in structure to "3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide," has led to the discovery of potent antiandrogens with selective peripheral activity. These compounds have been developed for treating androgen-responsive diseases, highlighting the importance of structure-activity relationships in medicinal chemistry (Tucker, Crook, & Chesterson, 1988).

Anticancer Activity

Novel phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally related to the compound , have shown significant cytotoxic activity against various human cancer cell lines. These findings underscore the potential for designing new anticancer agents based on the modification of sulfonamide and thiophene frameworks (Ravichandiran et al., 2019).

Antimicrobial Activity

The synthesis of thiophenyl pyrazoles and isoxazoles, involving sulfonamide structures, has demonstrated potential antibacterial and antifungal activities. This research suggests that sulfonamide derivatives can be valuable in the development of new antimicrobial agents (Sowmya et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Studies have also explored sulfonamides as inhibitors of carbonic anhydrase, revealing their utility in treating conditions like glaucoma. This research highlights the versatility of sulfonamide compounds in therapeutic applications beyond their antimicrobial and anticancer activities (Scozzafava et al., 2002).

Material Science Applications

In the realm of material science, sulfonamide derivatives have been incorporated into polymers for applications such as heavy metal ion adsorption, demonstrating the compound's utility beyond pharmaceuticals (Ravikumar et al., 2011).

Mechanism of Action

Target of Action

Similar compounds such as dichlorobenzyl alcohol are known to have local anesthetic action due to a reduced sodium channel blockade .

Mode of Action

It’s known that similar compounds like dichlorobenzyl alcohol have an antiseptic mechanism of action that is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Biochemical Pathways

It’s known that similar compounds can undergo reactions at the benzylic position, which typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Pharmacokinetics

It’s known that similar compounds can undergo various transformations, including suzuki–miyaura cross-coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

Similar compounds are known to have local anesthetic and antiseptic effects .

Action Environment

It’s known that similar compounds can undergo various transformations under specific conditions .

properties

IUPAC Name |

3-[(2,6-dichlorophenyl)methylsulfonyl]-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3S2/c1-16-13(17)12-11(5-6-20-12)21(18,19)7-8-9(14)3-2-4-10(8)15/h2-6H,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYFAZSQPIENFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CS1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)

![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2896312.png)

![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)

![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)

![1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B2896317.png)

![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896318.png)

![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)

![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)

![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2896325.png)